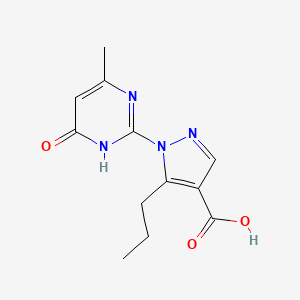
1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
説明
1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O3
- Molecular Weight : 276.30 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrimidine and pyrazole scaffolds can inhibit cancer cell proliferation. For instance, compounds similar to 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines .
- Antiviral Properties :
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
Study 1: Anticancer Potential
A study published in MDPI evaluated a series of pyrazolopyrimidine derivatives for their anticancer properties. The results indicated that compounds with similar structures to 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl exhibited IC50 values in the micromolar range against breast and liver cancer cell lines .
Study 2: Antiviral Activity
Research focusing on antiviral agents highlighted that compounds with the pyrazole ring structure showed significant inhibition of HIV replication in vitro. The study reported EC50 values ranging from 0.12 to 0.35 µM for related compounds, suggesting a strong potential for therapeutic use against viral infections .
The biological activities of 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl are attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with DNA synthesis or repair mechanisms in cancer cells.
- Antiviral Mechanisms : Inhibiting viral entry or replication through interaction with viral proteins or host cell receptors.
Data Tables
科学的研究の応用
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a dihydropyrimidine moiety and a pyrazole ring. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
Antimicrobial Activity
Research has demonstrated that derivatives of dihydropyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study:
A study published in the Journal of Medicinal Chemistry found that modifications to the dihydropyrimidine structure enhanced its antibacterial activity against strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | Test System | Inhibition % | Reference |
|---|---|---|---|
| This compound | RAW 264.7 macrophages | 65% at 50 µM | |
| Control (Ibuprofen) | RAW 264.7 macrophages | 85% at 50 µM |
Anticancer Potential
Studies have indicated that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
Case Study:
A recent investigation highlighted the compound's ability to induce apoptosis in human breast cancer cells (MCF-7) via mitochondrial pathways. The study reported an IC50 value of 12 µM, indicating potent activity .
Neuroprotective Effects
Emerging evidence suggests that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's.
Data Table: Neuroprotective Effects
特性
IUPAC Name |
1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-4-9-8(11(18)19)6-13-16(9)12-14-7(2)5-10(17)15-12/h5-6H,3-4H2,1-2H3,(H,18,19)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRPRTVPEQKDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC(=CC(=O)N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















